Tubulysin B

概要

説明

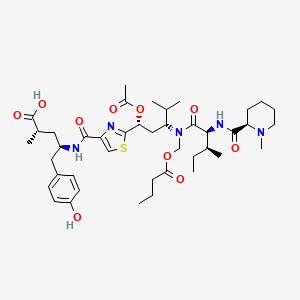

Tubulysin B is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds were first reported by Höfle and coworkers in 2000. This compound, along with other tubulysins, exhibits potent antiproliferative activity against human cancer cells, including drug-resistant cells, by inhibiting tubulin polymerization .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tubulysin B involves a complex sequence of reactions. The initial route for synthesizing this compound included 21 steps with a 0.01% overall yield. This was later improved to a more robust route with 19 steps and a 2.4% overall yield, allowing for the delivery of over 86 grams of the required molecule . The synthesis involves the use of solid-phase peptide synthesis (SPPS) to assemble the molecule, with separate synthesis of each component and the use of N-Fmoc protecting groups to facilitate the process .

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for high purity. The development and scale-up of this compound for industrial purposes involve optimizing the synthetic routes to increase yield and reduce production costs. This includes the use of solid-phase peptide synthesis and the development of new routes to the tubuvaline and tubuphenylaniline portions of the molecule .

化学反応の分析

Key Synthetic Strategies for Tubulysin B Derivatives

This compound's synthesis involves modular approaches to assemble its four amino acid fragments: N-methyl pipecolic acid (Mep), isoleucine (Ile), tubuvaline (Tuv), and tubuphenylalanine (Tup). Recent advances include:

Modification of Functional Groups

Structural alterations to this compound significantly impact cytotoxicity and drug resistance profiles:

-

Hydrazide Formation : Replacing the carboxyl group with a hydrazide enhanced cytotoxicity (IC50: 0.18 nM) but increased P-gp-mediated resistance by 200-fold .

-

Etherification : Introducing bis-ether groups further reduced IC50 (0.15 nM) but exacerbated resistance (>1,000-fold) .

Stereoselective and Multicomponent Reactions

-

Mitsunobu Reaction : Used to install stereocenters in Tuv and Tup fragments .

-

Ireland-Claisen Rearrangement : Facilitated Tuv synthesis with high enantiomeric excess .

-

Aza-Barbier Reaction : Key for constructing this compound’s N,O-acetal group .

Metabolic Stabilization Through Chemical Modifications

-

Ester-to-Carbamate Replacement : In antibody-drug conjugates (ADCs), replacing the labile acetate ester with a carbamate improved metabolic stability while retaining potency (IC50: 0.5–2 nM) .

-

Site-Specific Conjugation : Conjugation at the 334C position of the antibody heavy chain reduced metabolic clearance by 70% .

Impact of Lipophilicity and Exposure Time

-

Lipophilicity : Increasing lipophilicity (e.g., via etherification) enhanced cellular uptake but amplified P-gp recognition .

-

Pulse Exposure : Short-term exposure (4 hr) to Tub-B derivatives increased P-gp efflux efficiency, causing >6,000-fold resistance in high P-gp-expressing cells .

Cytotoxicity and Resistance Mechanisms

科学的研究の応用

Preclinical Studies

Several preclinical studies have evaluated the efficacy of Tub-B and its derivatives against various cancer cell lines:

- Cytotoxicity Against Drug-Resistant Cancer Cells : Tub-B derivatives have shown potent cytotoxicity against human cancer cell lines that overexpress MDR transporters such as P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP). For instance, a study demonstrated that synthetic derivatives of Tub-B displayed enhanced cytotoxicity while evading recognition by these efflux pumps, indicating their potential effectiveness in overcoming drug resistance .

- Folate-Conjugated Tubulysins : The development of folate-tubulysin conjugates, such as EC1456, has shown significant anti-proliferative activity against folate receptor-positive tumors. These conjugates utilize a stable, water-soluble spacer to improve delivery and reduce systemic toxicity . In vivo studies indicated that EC1456 could effectively target tumors resistant to standard chemotherapeutics, thereby suggesting its utility in clinical settings .

Case Studies

- Tumor Models : In xenograft models using KB nasopharyngeal carcinoma, Tub-B demonstrated limited efficacy at higher doses due to toxicity, underscoring the need for targeted delivery systems to enhance therapeutic index .

- Antibody-Drug Conjugates (ADCs) : Tub-B has been explored as a payload in ADCs due to its high potency. Studies have shown that glucuronide-linked antibody-tubulysin conjugates exhibit dual activity against MDR+ and antigen-heterogeneous tumor models, highlighting their potential in personalized cancer therapy .

Structure-Activity Relationship (SAR)

The structural modifications of Tub-B have been crucial in enhancing its pharmacological profile:

Challenges and Future Directions

Despite its promising applications, the clinical use of Tub-B faces challenges such as:

- Toxicity : High doses required for efficacy often lead to severe toxicity in vivo, necessitating the development of safer delivery mechanisms .

- Synthesis Difficulties : The natural production of tubulysins is limited; thus, synthetic approaches are essential for large-scale application .

Future research is directed towards optimizing delivery systems (e.g., nanoparticles, ADCs) and exploring combination therapies that can enhance the therapeutic window while minimizing adverse effects.

作用機序

Tubulysin B exerts its effects by inhibiting tubulin polymerization, leading to the rapid disintegration of the cytoskeleton of dividing cells and inducing apoptosis. This mechanism is particularly effective against multidrug-resistant carcinoma cell lines . This compound targets microtubules, which are essential for cell division, and its potent activity against these structures makes it a promising candidate for cancer therapy .

類似化合物との比較

- Tubulysin A

- Tubulysin D

- Tubulysin E

- Pretubulysin

Comparison: Tubulysin B is unique among its family members due to its specific structure and potent antiproliferative activity. While other tubulysins, such as tubulysin A, D, and E, also exhibit similar biological activities, this compound is particularly effective against drug-resistant cancer cells . Pretubulysin, a precursor to tubulysin, is less potent but still retains significant anticancer activity . The structural differences among these compounds contribute to their varying levels of activity and stability, making this compound a standout candidate for further research and development .

生物活性

Tubulysin B is a potent antitumor compound derived from myxobacteria, specifically known for its ability to disrupt microtubule dynamics. This biological activity positions it as a promising candidate in the development of novel cancer therapies, particularly against multidrug-resistant (MDR) tumors. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and potential therapeutic applications.

This compound exerts its antitumor effects primarily through the inhibition of tubulin polymerization , leading to microtubule depolymerization. This disruption affects the mitotic spindle formation, ultimately inducing apoptosis in cancer cells. The compound binds to the β-tubulin subunit at a site similar to that of other known antitumor agents like vinblastine and colchicine, which further underscores its potential in cancer treatment .

Cytotoxicity and Efficacy

Numerous studies have demonstrated the cytotoxic efficacy of this compound against various cancer cell lines:

- In vitro Studies : this compound has shown significant antiproliferative activity against human cancer cells, including those resistant to conventional chemotherapies. For instance, in the NCI 60 human cancer cell line screen, Tubulysin A (a related compound) exhibited a GI50 value of approximately 12 nM across multiple cell lines . this compound derivatives have also been tested with varying degrees of success, demonstrating lower IC50 values in resistant cell lines .

- In vivo Studies : Despite its potent in vitro activity, this compound has demonstrated limited therapeutic efficacy in vivo due to severe toxicity. For example, in mouse xenograft models, doses near the maximum tolerated dose resulted in no significant antitumor activity and considerable weight loss among subjects .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to its chemical structure can enhance cytotoxicity and alter recognition by MDR transporters:

| Modification | Effect on Cytotoxicity | Effect on MDR Recognition |

|---|---|---|

| Increased lipophilicity | Enhanced cellular uptake; decreased IC50 values | Reduced recognition by P-glycoprotein (P-gp) |

| Increased polarity | Decreased cellular uptake; increased resistance (>200-fold) | Enhanced recognition by P-gp |

These findings suggest that careful structural modifications can improve the therapeutic index of this compound derivatives while minimizing MDR-related resistance .

Case Studies

- This compound Derivatives : A study evaluated synthetic derivatives like EC0347 and EC1820, showing that they effectively disrupted microtubule networks in ovarian carcinoma cells. The study highlighted that a 4-hour pulse exposure significantly increased drug resistance due to enhanced P-gp levels .

- Antibody-Drug Conjugates (ADCs) : Research has explored the potential of tubulysin-based ADCs. One such study reported that while these conjugates demonstrated excellent in vitro activity, they suffered from rapid metabolism issues, necessitating further optimization for clinical use .

- Folate Conjugates : The folate-tubulysin conjugate EC1456 was evaluated for its anti-proliferative activity against folate receptor-positive tumors. This approach aimed to exploit targeted delivery mechanisms to enhance therapeutic efficacy while reducing systemic toxicity .

特性

IUPAC Name |

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H63N5O10S/c1-9-13-36(50)56-24-47(41(53)37(26(5)10-2)45-39(52)33-14-11-12-19-46(33)8)34(25(3)4)22-35(57-28(7)48)40-44-32(23-58-40)38(51)43-30(20-27(6)42(54)55)21-29-15-17-31(49)18-16-29/h15-18,23,25-27,30,33-35,37,49H,9-14,19-22,24H2,1-8H3,(H,43,51)(H,45,52)(H,54,55)/t26-,27-,30+,33+,34+,35+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCIETDQUHYHGQ-YHVCZDCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]3CCCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H63N5O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319116 | |

| Record name | Tubulysin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

830.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205304-87-6 | |

| Record name | Tubulysin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205304-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tubulysin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205304876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tubulysin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUBULYSIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44D2D2M50T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。